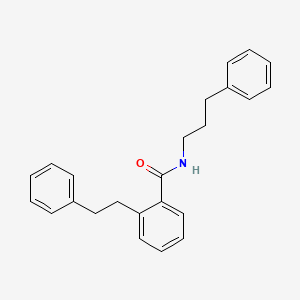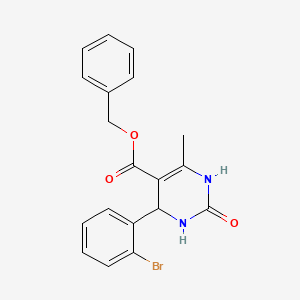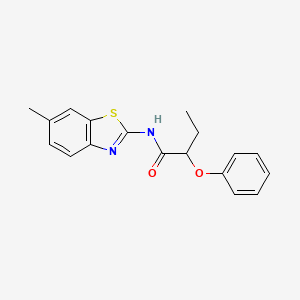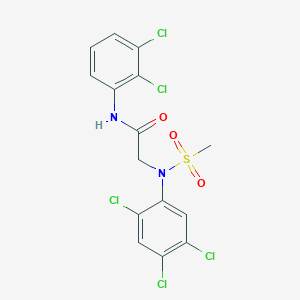
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide, also known as F13714, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and possesses unique biochemical and physiological properties that make it an attractive candidate for further investigation.
Mechanism of Action
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide acts by binding to the 5-HT2A receptor and blocking its activation by serotonin. This results in the modulation of neurotransmitter release and the regulation of mood and behavior. 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has also been shown to have anxiolytic and antipsychotic effects, which make it a promising candidate for the treatment of anxiety and schizophrenia.
Biochemical and Physiological Effects
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and glutamate. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has several advantages for use in laboratory experiments, including its high selectivity for the 5-HT2A receptor, its low toxicity, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide. Some possible future directions for research include investigating the effects of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide on other neurotransmitter systems, exploring its potential as a treatment for other neurological disorders, and developing more effective formulations for clinical use.
In conclusion, 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide is a promising compound that has shown potential for the treatment of various neurological disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide involves the reaction of 2-phenylethylamine and 3-phenylpropylamine with benzoyl chloride in the presence of a base catalyst. This reaction leads to the formation of 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide, which can be purified by recrystallization and chromatography techniques.
Scientific Research Applications
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. 2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide exerts its pharmacological effects by acting as a selective antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
properties
IUPAC Name |
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(25-19-9-14-20-10-3-1-4-11-20)23-16-8-7-15-22(23)18-17-21-12-5-2-6-13-21/h1-8,10-13,15-16H,9,14,17-19H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUFLXUPCSVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-N-(3-phenylpropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-{[(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5108200.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)
![1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108221.png)

![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)


![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)

![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)